molecular formula C15H20F2 B14125959 1,2-Difluoro-3-(4-propylcyclohexyl)benzene CAS No. 204653-82-7

1,2-Difluoro-3-(4-propylcyclohexyl)benzene

Cat. No.: B14125959
CAS No.: 204653-82-7
M. Wt: 238.32 g/mol
InChI Key: BKLQIKNQJIJYQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2-Difluoro-3-(4-propylcyclohexyl)benzene is a fluorinated aromatic compound characterized by the presence of two fluorine atoms and a propylcyclohexyl group attached to a benzene ring.

Preparation Methods

The synthesis of 1,2-Difluoro-3-(4-propylcyclohexyl)benzene typically involves the fluorination of a suitable precursor followed by the introduction of the propylcyclohexyl group. One common method involves the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure selective fluorination .

Industrial production methods may involve more scalable processes, such as continuous flow reactors, to achieve higher yields and purity. These methods are optimized for large-scale synthesis and often incorporate advanced purification techniques like distillation and recrystallization .

Chemical Reactions Analysis

1,2-Difluoro-3-(4-propylcyclohexyl)benzene undergoes various chemical reactions, including:

Scientific Research Applications

1,2-Difluoro-3-(4-propylcyclohexyl)benzene has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,2-Difluoro-3-(4-propylcyclohexyl)benzene involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s lipophilicity, allowing it to easily penetrate biological membranes. Once inside the cell, it can interact with proteins and enzymes, potentially altering their function. The propylcyclohexyl group provides steric hindrance, influencing the compound’s binding affinity and selectivity .

Comparison with Similar Compounds

1,2-Difluoro-3-(4-propylcyclohexyl)benzene can be compared with other similar compounds, such as:

    1,2-Difluoro-4-(4-propylcyclohexyl)benzene: This compound has a similar structure but with the propylcyclohexyl group attached at a different position on the benzene ring.

    1,3-Difluoro-4-(4-propylcyclohexyl)benzene: Another isomer with the fluorine atoms in different positions.

    1-Butoxy-2,3-difluoro-4-(trans-4-propylcyclohexyl)benzene:

Properties

CAS No.

204653-82-7

Molecular Formula

C15H20F2

Molecular Weight

238.32 g/mol

IUPAC Name

1,2-difluoro-3-(4-propylcyclohexyl)benzene

InChI

InChI=1S/C15H20F2/c1-2-4-11-7-9-12(10-8-11)13-5-3-6-14(16)15(13)17/h3,5-6,11-12H,2,4,7-10H2,1H3

InChI Key

BKLQIKNQJIJYQX-UHFFFAOYSA-N

Canonical SMILES

CCCC1CCC(CC1)C2=C(C(=CC=C2)F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.